Yo-Pro-3(2+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

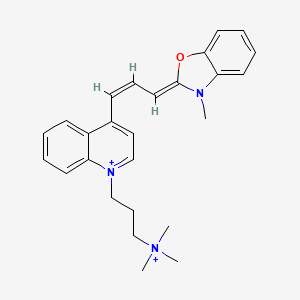

Yo-Pro-3(2+) is an unsymmetrical cationic C3 cyanine dye having 1,3-benzoxazol-2-yl and quinolinium-4-yl substituents. It has a role as a fluorochrome. It is a quinolinium ion, a benzoxazolium ion, a quaternary ammonium ion and a cyanine dye.

Aplicaciones Científicas De Investigación

Chemistry

- Fluorescent Probing : Yo-Pro-3(2+) serves as a fluorescent probe to study interactions between nucleic acids and other biomolecules. Its ability to enhance fluorescence upon binding makes it valuable for quantifying nucleic acid concentrations in samples.

Biology

- Cell Viability Assays : The dye is extensively used in cell viability assays due to its non-cytotoxic nature. It allows for long-term monitoring of cell health in culture systems. For instance, it can be combined with the MTT assay to provide insights into cellular responses over time.

- Apoptosis Detection : Yo-Pro-3(2+) is instrumental in distinguishing between live and apoptotic cells. In studies involving oral squamous cell carcinoma (CAL 27) cells, it effectively differentiated early from late apoptotic phases based on fluorescence intensity changes.

| Cell Type | Treatment | IC50 Value | Apoptotic Markers |

|---|---|---|---|

| CAL 27 | CE and AE | 32 µM | BAK, Caspase 3, 6, 9 |

| NIH-3T3 | Control | >97 µM | Non-toxic |

Medicine

- Clinical Diagnostics : In clinical settings, Yo-Pro-3(2+) is employed to assess cellular functions and identify different cell types. Its application extends to investigating tissue pathology where accurate cell death assessment is crucial.

Industry

- Textile Dyeing : The compound finds applications in the textile industry for dyeing fabrics and developing functional textiles.

- Food Coloring : It is also used as a food coloring agent due to its vibrant fluorescence.

- Dye-Sensitized Solar Cells : Yo-Pro-3(2+) has potential applications in the manufacture of dye-sensitized solar cells owing to its photophysical properties.

Case Study 1: Apoptosis Detection

In a study using CAL 27 oral squamous cell carcinoma cells, researchers utilized Yo-Pro-3(2+) alongside propidium iodide (PI) to analyze apoptotic events. The findings demonstrated that the dye effectively distinguished between early and late apoptotic phases based on fluorescence intensity variations.

Case Study 2: Cellular Viability

Yo-Pro-3(2+) was employed in conjunction with the MTT assay to monitor cell viability over extended periods. The results indicated that the dye's non-cytotoxic nature allowed researchers to assess cellular health without compromising viability.

Limitations and Considerations

While Yo-Pro-3(2+) presents numerous advantages as a fluorescent probe, researchers must consider certain limitations:

- Cell Permeability : As a cell-impermeant dye, it cannot penetrate live cells with intact membranes, which may limit its application in certain live-cell assays.

- Fluorescence Overlap : In multi-color fluorescence experiments, overlapping emission spectra with other dyes may complicate data interpretation .

Análisis De Reacciones Químicas

Structural Basis for Nucleic Acid Interactions

Yo-Pro-3(2+) features a heterocyclic aromatic system with a 1,3-benzoxazol-2-yl group and a quinolinium-4-yl substituent linked via a methine bridge ( ). This design enables:

-

Intercalation : The planar aromatic system inserts between DNA base pairs, stabilizing the double helix through π-π stacking.

-

Electrostatic interactions : The positively charged trimethylammonium groups interact with the negatively charged phosphate backbone of DNA ( ).

The IUPAC name, trimethyl-[3-[4-[(Z,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide, reflects its capacity for conjugation and charge delocalization ( ).

Fluorescence Activation Mechanism

Yo-Pro-3(2+) undergoes a dramatic fluorescence enhancement (20- to 200-fold) upon binding to nucleic acids ( ). The reaction proceeds as:

Yo Pro 3 2 (non fluorescent)+dsDNA→Yo Pro 3 2 dsDNA complex(λex=611nm,λem=629nm)

Key steps :

-

Intercalation : Distorts local DNA structure, unwinding the helix by ~26° ( ).

-

Conformational change : Restriction of intramolecular rotation in Yo-Pro-3(2+) increases quantum yield ( ).

-

Environmental sensitivity : Fluorescence is solvent-dependent, with higher intensity in hydrophobic DNA environments ( ).

Comparative Reactivity with Nucleic Acid Probes

| Property | Yo-Pro-3(2+) | TO-PRO-3 | Propidium Iodide |

|---|---|---|---|

| Binding Affinity (Kd) | ~1 µM | ~0.5 µM | ~2 µM |

| Fluorescence Enhancement | 200-fold | 400-fold | 20-fold |

| Membrane Permeability | Cell-impermeant | Cell-impermeant | Permeant to dead cells |

| Excitation/Emission (nm) | 611/629 | 642/661 | 535/617 |

Yo-Pro-3(2+) shows negligible cross-reactivity with RNA compared to TO-PRO-3 and lacks sensitivity to bromodeoxyuridine (BrdUrd) substitutions in DNA, unlike TO-PRO-5 ( ).

Synthetic and Degradation Pathways

-

Synthesis : Microwave-assisted coupling of 3-methyl-1,3-benzoxazol-2-ylidene with quinolinium derivatives yields >70% efficiency ().

-

Stability : Decomposes under prolonged UV exposure (<i>t</i><sub>1/2</sub> ≈ 4 hours at 300 nm) but remains stable in dark, aqueous solutions (pH 4–9) for >6 months ( ).

Propiedades

Fórmula molecular |

C26H31N3O+2 |

|---|---|

Peso molecular |

401.5 g/mol |

Nombre IUPAC |

trimethyl-[3-[4-[(Z,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium |

InChI |

InChI=1S/C26H31N3O/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23/h5-9,11-17,19H,10,18,20H2,1-4H3/q+2 |

Clave InChI |

JIYYUKBHTPHYQP-UHFFFAOYSA-N |

SMILES isomérico |

CN\1C2=CC=CC=C2O/C1=C\C=C/C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |

SMILES canónico |

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.